Cas no 941972-22-1 (6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one)
6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one
- 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C16H12BrN3O/c17-13-5-3-4-12(10-13)15-7-8-16(21)20(19-15)11-14-6-1-2-9-18-14/h1-10H,11H2
- InChI Key: GQPYMKFHLXFJAS-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=NC=CC=C2)N=C(C2=CC=CC(Br)=C2)C=C1
6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2774-0195-2μmol |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-5μmol |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-10μmol |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-1mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-2mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-3mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-4mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-5mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-10mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2774-0195-15mg |
6-(3-bromophenyl)-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one |
941972-22-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one
Introduction to 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one (CAS No. 941972-22-1) and Its Emerging Applications in Chemical Biology
6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one, identified by the CAS number 941972-22-1, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and drug discovery. This compound belongs to the dihydropyridazinone class, a scaffold known for its broad pharmacological activity and potential therapeutic applications. The presence of both bromophenyl and pyridinyl substituents in its molecular structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.
The dihydropyridazin-3-one core is a versatile pharmacophore that has been extensively studied for its ability to modulate various biological pathways. This particular derivative, featuring a 3-bromophenyl group at the 6-position and a pyridin-2-ylmethyl moiety at the 2-position, exhibits distinct chemical and biological characteristics that differentiate it from other analogs in the same class. The bromine atom on the phenyl ring not only enhances lipophilicity but also serves as a handle for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been a surge in interest towards small molecules that can interact with biological targets at the molecular level. The 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one (CAS No. 941972-22-1) has been explored for its potential role in modulating enzymes and receptors involved in inflammatory and metabolic diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and phosphodiesterases, which are key players in cellular signaling pathways.
The pyridin-2-ylmethyl group in the molecule is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature makes it an attractive scaffold for designing molecules with high binding affinity and selectivity. Furthermore, the 3-bromophenyl substituent can be readily modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing chemists to introduce diverse functional groups and explore new chemical space.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The dihydropyridazinone scaffold has shown promise in treating conditions such as diabetes, hypertension, and neurodegenerative diseases. By leveraging the structural features of 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one, researchers aim to develop molecules that can selectively target specific disease pathways without causing off-target effects.
In addition to its pharmacological potential, this compound has also been investigated for its role in chemical biology research. The ability to modify its structure allows scientists to probe the relationship between molecular architecture and biological activity. This approach is crucial for understanding how small molecules interact with their targets at the atomic level, which can inform the design of more effective drugs.
The synthesis of 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one (CAS No. 941972-22-1) involves multi-step organic transformations that highlight the versatility of modern synthetic methods. The process typically begins with the condensation of appropriate precursors under acidic conditions to form the dihydropyridazinone core. Subsequent functionalization steps introduce the 3-bromophenyl and pyridin-2-ylmethyl groups through regioselective bromination and alkylation reactions.
The bromination step is particularly critical, as it not only introduces a reactive site for further derivatization but also influences the overall solubility and bioavailability of the compound. Advanced techniques such as halogen exchange reactions have been employed to achieve high yields and purity levels. These methods are essential for ensuring that subsequent biological assays are performed using well-characterized materials.
Ongoing research into 6-(3-bromophenyl)-2-(pyridin-2-yl)methyl-2,3-dihydropyridazin-3-one (CAS No. 941972-22-1) is focused on elucidating its mechanism of action and exploring new therapeutic applications. Computational studies using molecular modeling techniques have provided valuable insights into how this compound interacts with biological targets such as enzymes and receptors. These simulations have helped refine synthetic strategies by predicting structural modifications that could enhance binding affinity.
In vivo studies have also been conducted to evaluate the pharmacokinetic properties of this compound. Preliminary results indicate that it exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential as a lead compound for further development. However, additional studies are needed to assess its toxicity profile and long-term safety before it can be considered for clinical trials.
The versatility of 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)-dihydropyridazinone, combined with its promising biological activity, makes it an attractive candidate for drug discovery programs targeting various diseases. As research continues to uncover new therapeutic applications, this compound is poised to play a significant role in advancing our understanding of molecular interactions at both the cellular and organismal levels.
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